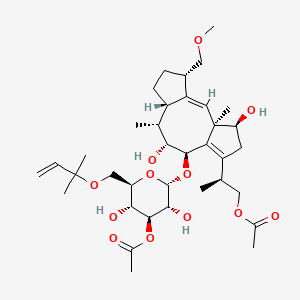

![molecular formula C10H13NO B1218930 4-[(二甲氨基)甲基]苯甲醛 CAS No. 36874-95-0](/img/structure/B1218930.png)

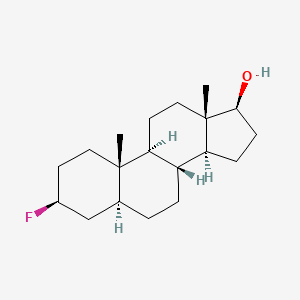

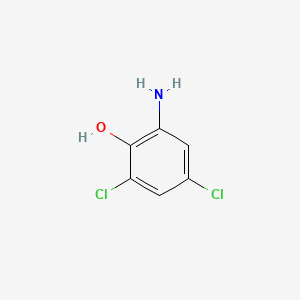

4-[(二甲氨基)甲基]苯甲醛

概述

描述

Synthesis Analysis

The synthesis of 4-[(Dimethylamino)methyl]benzaldehyde can involve different chemical pathways, including organocatalytic reactions that result in the formation of alpha-substituted acroleins. An example is the reaction involving 4-(dimethylamino)benzoic acid, pyrrolidine, and citronellal leading to the formation of various intermediates and ultimately yielding 3,7-dimethyl-2-methylene-6-octenal, demonstrating the versatility of synthesis methods involving dimethylamino compounds (Benohoud, M., Erkkilä, A., & Pihko, P., 2011).

Molecular Structure Analysis

The molecular structure of 4-[(Dimethylamino)methyl]benzaldehyde has been extensively analyzed using techniques like vibrational spectroscopy, IR, and Raman spectroscopy. A comprehensive study on its molecular structure, including normal coordinate analysis based on its isotopic derivatives, provides detailed insights into the molecular vibrations and the symmetry of the molecule (Kushto, G., & Jagodzinski, P., 1998).

Chemical Reactions and Properties

4-[(Dimethylamino)methyl]benzaldehyde participates in various chemical reactions, including the synthesis of novel dinuclear N-substituted thiosemicarbazonates of rhenium(I), indicating its versatility in forming complex compounds with potential applications in fields like optoelectronics (Argibay-Otero, S., Graña, A. M., Carballo, R., & Vázquez-López, E., 2020).

Physical Properties Analysis

The physical properties of 4-[(Dimethylamino)methyl]benzaldehyde, such as melting points and decomposition temperatures, are crucial for its application in synthesis and material science. Detailed studies, including differential scanning calorimetry (DSC), have been conducted to understand these properties, providing essential data for its practical application (Rocha, M., Di Santo, A., Arias, J. M., Gil, D. M., & Ben Altabef, A., 2015).

Chemical Properties Analysis

The chemical properties of 4-[(Dimethylamino)methyl]benzaldehyde, including its reactivity and interactions with other compounds, have been explored through various studies. For instance, its role as a corrosion inhibitor for mild steel in acidic solutions illustrates its potential in industrial applications, showcasing its protective capabilities and interactions at the molecular level (Singh, D., Kumar, S., Udayabhanu, G., & John, R., 2016).

科学研究应用

晶体4-[(二甲氨基)甲基]苯甲醛的振动动力学

Nolasco、Ribeiro-Claro和Vaz(2022)进行的研究探讨了使用非弹性中子散射(INS)光谱学和周期性DFT计算来探索晶体4-[(二甲氨基)甲基]苯甲醛(4DMAB)的结构和动力学。他们的研究发现,4DMAB的外部声子模式和低频分子振动可以通过模拟光谱很好地描述。此外,观察到分配给二甲氨基基团的模式的晶体场分裂表明了其在理解4DMAB振动动力学中的重要性(Nolasco, Ribeiro-Claro, & Vaz, 2022)。

对映选择性催化过程

Yamakawa和Noyori(1999)研究了(2S)-3-外消旋-(二甲氨基)异藁烯醇催化的二甲基锌对苯甲醛的对映选择性加成。他们的发现揭示了在分子内甲基转移步骤中产生的不对称偏向背后的分子机制,为对映选择性催化提供了宝贵的见解(Yamakawa & Noyori, 1999)。

振动光谱和坐标分析

Kushto和Jagodzinski(1998)报告了4-[(二甲氨基)甲基]苯甲醛的振动光谱和正常坐标分析。他们的工作涉及该化合物的六种同位素形式的红外和拉曼光谱,导致了振动模式的重新分配,并深入了解了其分子结构(Kushto & Jagodzinski, 1998)。

Meerwein烷基化Ehrlich醛

Froschauer等人(2013)进行的研究集中在4-(二甲氨基)苯甲醛的Meerwein烷基化上,导致各种亚胺盐的形成。这项研究为合成有机化学中这种化合物的反应性和潜在应用提供了见解(Froschauer et al., 2013)。

腐蚀抑制

Singh等人(2016)进行的研究探讨了4-(N,N-二甲基氨基)苯甲醛烟酸肼作为轻钢腐蚀抑制剂的应用。他们的研究结果突出了其有效性和腐蚀抑制的基本机制,暗示了在材料科学中的实际应用(Singh et al., 2016)。

晶体生长和非线性光学性质

Jebin等人(2016)研究了4-(二甲氨基)苯甲醛衍生物的晶体生长和物理性质。他们发现该材料具有显著的非线性光学性质,暗示了在光子学和光电子学中的潜在应用(Jebin et al., 2016)。

安全和危害

The compound is harmful if swallowed . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . It is also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

未来方向

The compound is used in the synthesis of azo-azomethine dyes by condensation reaction , indicating potential applications in dye manufacturing. It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-[(dimethylamino)methyl]benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol , suggesting possible uses in chemical synthesis and research.

属性

IUPAC Name |

4-[(dimethylamino)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFSQZWAINMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958074 | |

| Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)methyl]benzaldehyde | |

CAS RN |

36874-95-0 | |

| Record name | 4-Dimethylaminomethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036874950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Dimethylamino)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36874-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)

![(2-Aminooxy-ethyl)-[5-(6-amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl]-methyl-sulfonium](/img/structure/B1218858.png)